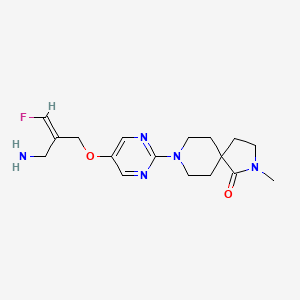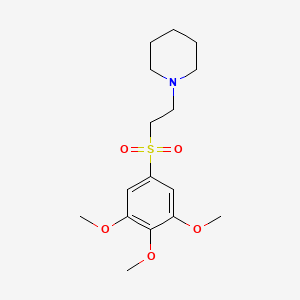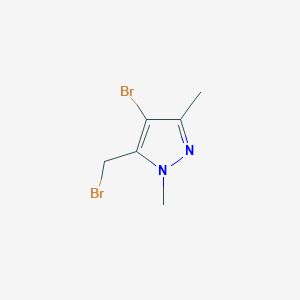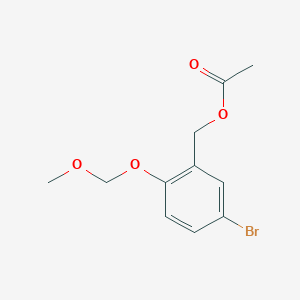
5-Bromo-2-(methoxymethoxy)benzyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, 1-acetate is a chemical compound with the molecular formula C11H13BrO4. This compound is characterized by the presence of a benzenemethanol core substituted with a bromine atom and a methoxymethoxy group, along with an acetate group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, 1-acetate typically involves multiple steps. One common method includes the bromination of benzenemethanol followed by the introduction of the methoxymethoxy group. The final step involves acetylation to introduce the acetate group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, 1-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a less reactive compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzenemethanol derivatives.
Applications De Recherche Scientifique
Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, 1-acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, 1-acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxymethoxy group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The acetate group may also play a role in the compound’s solubility and transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenemethanol, 5-bromo-2,4-dimethoxy-, 1-acetate
- Benzenemethanol, 5-bromo-2-nitro-, 1-acetate
Uniqueness
Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, 1-acetate is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological interactions. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.
Propriétés
Formule moléculaire |
C11H13BrO4 |
|---|---|
Poids moléculaire |
289.12 g/mol |
Nom IUPAC |
[5-bromo-2-(methoxymethoxy)phenyl]methyl acetate |
InChI |
InChI=1S/C11H13BrO4/c1-8(13)15-6-9-5-10(12)3-4-11(9)16-7-14-2/h3-5H,6-7H2,1-2H3 |
Clé InChI |
SNXTYQBNYMGQAF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=C(C=CC(=C1)Br)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


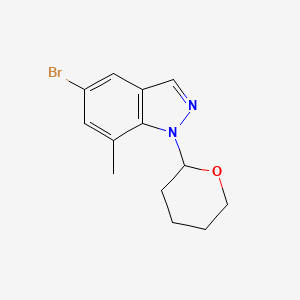
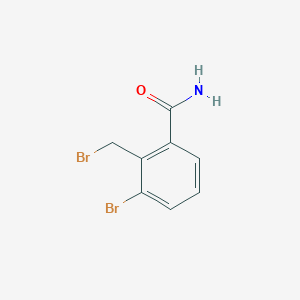
![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)
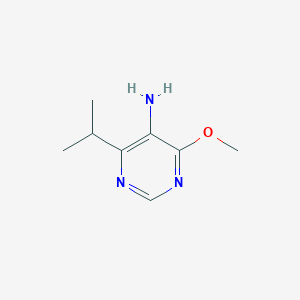
![2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)
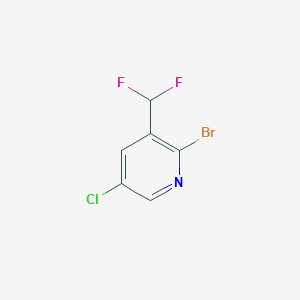
![3-[(4-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B13927163.png)

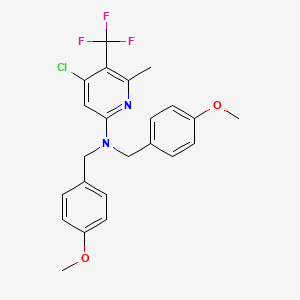
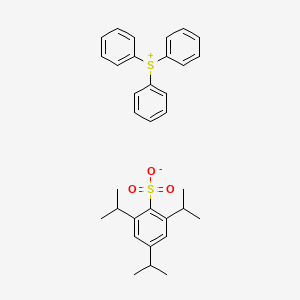
![5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13927179.png)
